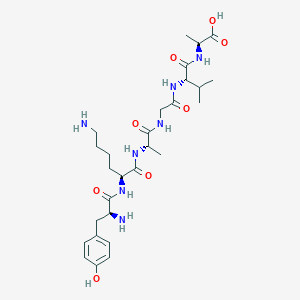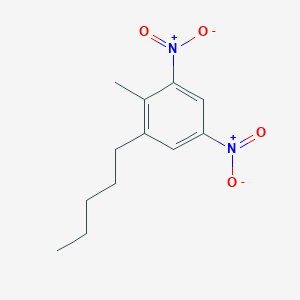
2-Methyl-1,5-dinitro-3-pentylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1,5-dinitro-3-pentylbenzene is an organic compound with a benzene ring substituted with a methyl group, two nitro groups, and a pentyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,5-dinitro-3-pentylbenzene typically involves multi-step organic reactionsThe nitration process involves treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1,5-dinitro-3-pentylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro groups can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride, resulting in the formation of amines
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines.
Substitution: Substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1,5-dinitro-3-pentylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 2-Methyl-1,5-dinitro-3-pentylbenzene involves its interaction with molecular targets and pathways in chemical and biological systems. The nitro groups can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The benzene ring’s substitution pattern affects its electronic properties, making it a versatile intermediate in various synthetic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-1,3-dinitrobenzene: Similar structure but lacks the pentyl chain.
2,4-Dinitrotoluene: Contains two nitro groups and a methyl group but different substitution pattern.
1,3,5-Trinitrobenzene: Contains three nitro groups but no alkyl substituents .
Uniqueness
2-Methyl-1,5-dinitro-3-pentylbenzene is unique due to the presence of both a pentyl chain and two nitro groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and industrial processes.
Eigenschaften
CAS-Nummer |
874362-35-3 |
|---|---|
Molekularformel |
C12H16N2O4 |
Molekulargewicht |
252.27 g/mol |
IUPAC-Name |
2-methyl-1,5-dinitro-3-pentylbenzene |
InChI |
InChI=1S/C12H16N2O4/c1-3-4-5-6-10-7-11(13(15)16)8-12(9(10)2)14(17)18/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
XJBUDSDHOSNUQA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl {[(benzyloxy)carbonyl]amino}(bromo)acetate](/img/structure/B12593197.png)
![2-[(Dodecylsulfanyl)methyl]naphthalene](/img/structure/B12593198.png)

![D-Valine, N-[[4-[(4-hydroxybenzoyl)amino]phenyl]sulfonyl]-](/img/structure/B12593216.png)
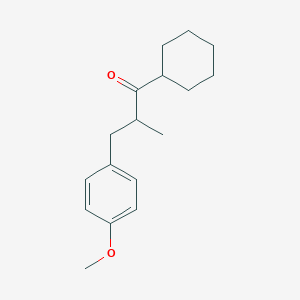
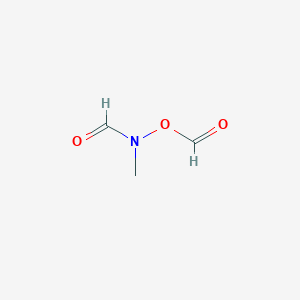
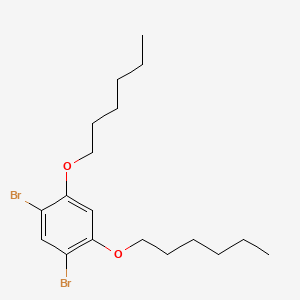

![[1,1'-Biphenyl]-2-seleninic acid](/img/structure/B12593248.png)
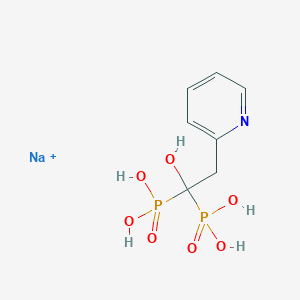
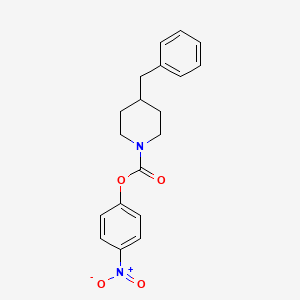

![Bicyclo[3.2.0]hepta-1(5),2,6-triene](/img/structure/B12593276.png)
